molecular formula C10H10O2 B6158680 (3-methyl-1-benzofuran-5-yl)methanol CAS No. 1783501-84-7

(3-methyl-1-benzofuran-5-yl)methanol

Cat. No.: B6158680
CAS No.: 1783501-84-7
M. Wt: 162.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-methyl-1-benzofuran-5-yl)methanol is a benzofuran-based chemical building block of high interest in medicinal chemistry and pharmaceutical research. The benzofuran scaffold is a privileged structure in drug discovery, known for its wide range of pharmacological activities. Recent scientific investigations have highlighted novel benzofuran and pyrazole derivatives for their potent anti-HIV activity, functioning as non-nucleotide reverse transcriptase inhibitors or HIV entry inhibitors . Furthermore, benzofuran derivatives are being extensively explored for their anti-cancer properties, with studies showing efficacy against various human cancer cell lines, including non-small-cell lung cancer (NSCLC) and others, often through mechanisms involving the induction of apoptosis . Beyond antiviral and anticancer applications, research into benzofuran-pyrazole hybrid molecules has demonstrated significant broad-spectrum antimicrobial activity, in addition to antioxidant and anti-inflammatory properties . This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems, enabling researchers to develop novel therapeutic agents targeting a diverse array of diseases. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1783501-84-7

Molecular Formula

C10H10O2

Molecular Weight

162.2

Purity

95

Origin of Product

United States

Preparation Methods

Benzoquinone-Based Cyclization

A foundational method for synthesizing benzofuran derivatives involves the heteroannulation of benzoquinone (BQ) with propenyl ethers. As demonstrated in US Patent US9212336B2, 3-methyl-benzofuran-5-ol was synthesized via a multi-step process:

  • Reaction of BQ with 4-propenyl-morpholine in toluene under acidic conditions yielded 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol.

  • Hydrogenation at 145°C under 200 psi hydrogen pressure removed the morpholine group, yielding 3-methyl-benzofuran-5-ol.

To adapt this route for (3-methyl-1-benzofuran-5-yl)methanol, post-synthetic modification of the C5 hydroxyl group is required. For instance, Mitsunobu reaction with methanol or hydroxymethylation using formaldehyde under basic conditions could introduce the hydroxymethyl moiety. However, such modifications remain speculative without direct experimental validation in the cited literature.

Key Analytical Data for Intermediate (3-Methyl-benzofuran-5-ol):

  • 1H NMR (CDCl3, 500 MHz) : δ 6.6 (d, J=2.65 Hz, 1H), 6.62 (d, J=8.67 Hz, 1H), 6.57 (dd, J=8.67 Hz, J=2.67 Hz, 1H), 5.93 (bs, 1H), 4.64 (t, J=8.77 Hz, 1H), 4.03 (t, J=8.77 Hz, 1H), 3.45 (m, 1H), 1.25 (d, J=6.77 Hz, 3H).

  • Odor Profile : Leathery, animalic, and slightly phenolic notes.

Copper-Catalyzed Cyclization of o-Hydroxyaldehydes

Cyclization with Terminal Alkynes

Recent advances in benzofuran synthesis leverage copper catalysts to facilitate cyclization. As reviewed by ACS Omega, o-hydroxyaldehydes react with terminal alkynes in the presence of CuI and deep eutectic solvents (e.g., choline chloride-ethylene glycol) to form benzofuran cores.

Proposed Route for this compound :

  • Substrate Design : Use 2-hydroxy-5-(hydroxymethyl)benzaldehyde as the o-hydroxyaldehyde.

  • Cyclization : React with propargyl alcohol under CuI catalysis to form the benzofuran skeleton.

  • Reduction : Reduce the aldehyde group to a hydroxymethyl moiety using NaBH4 or catalytic hydrogenation.

One-Pot Acidic Coupling of Benzoquinone and Hydroquinone

Dimerization and Dehydration

A study by Pirouz et al. demonstrated the one-pot synthesis of benzofurans via coupling of BQ with hydroquinone (HQ) under refluxing acetic acid. The reaction proceeds through:

  • Dimerization of BQ to form a furanylidene intermediate.

  • Dehydration/aromatization to yield the benzofuran product.

Adaptation for Target Compound :

  • Substitute BQ with 5-(hydroxymethyl)-1,4-benzoquinone to introduce the hydroxymethyl group.

  • Optimize reaction conditions (e.g., solvent, temperature) to favor C3 methylation via alkylation or Friedel-Crafts chemistry.

Reaction Optimization (Based on):

EntryBQ (equiv.)HQ (equiv.)SolventTime (h)Yield (%)
52.01.0PhMe/AcOH1870
62.01.0CD3CO2D/PhMe1870

Functional Group Interconversion from Acetate Derivatives

Hydrolysis of (3-Methyl-1-benzofuran-5-yl) Acetate

PubChem data lists (3-methyl-1-benzofuran-5-yl) acetate (CAS 28241-89-6) as a related compound. Hydrolysis of this acetate under basic or acidic conditions could yield the target methanol:

Procedure :

  • Saponification : Treat the acetate with NaOH in ethanol/water (1:1) at 60°C for 4–6 hours.

  • Neutralization : Acidify with HCl to precipitate the product.

Characterization of Acetate Precursor :

  • SMILES : CC1=COC2=C1C=C(C=C2)OC(=O)C.

  • Molecular Formula : C11H10O3.

Rhodium-Catalyzed C–H Activation

Cyclopentadienyl-Rhodium Complexes

A Rh-catalyzed method described in ACS Omega involves C–H activation of substituted benzamides followed by coupling with vinylene carbonate. This approach could be tailored for benzofuran synthesis:

Hypothetical Pathway :

  • Substrate : 5-(hydroxymethyl)-2-methylbenzamide.

  • Coupling : React with vinylene carbonate under CpRh catalysis to form the benzofuran ring.

  • Lactonization : Intramolecular esterification yields the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-methyl-1-benzofuran-5-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. For example, reduction with hydrogen gas in the presence of a palladium catalyst can yield the corresponding benzofuran derivative.

    Substitution: Substitution reactions can occur at the methyl group or the methanol group. For instance, halogenation using bromine or chlorine can introduce halogen atoms at these positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.

    Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols).

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Benzofuran derivatives.

    Substitution: Halogenated benzofurans, substituted benzofurans.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:
(3-methyl-1-benzofuran-5-yl)methanol serves as a fundamental building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for modifications that can lead to a variety of derivatives with tailored properties for specific applications in pharmaceuticals and agrochemicals.

Catalysis:
The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes. Its ability to coordinate with metal catalysts makes it valuable in promoting reactions that would otherwise be less efficient.

Biological and Medicinal Applications

Pharmaceutical Development:
In medicinal chemistry, this compound has potential applications in drug discovery. It can be utilized as a precursor for synthesizing bioactive molecules that exhibit therapeutic properties. Research indicates that derivatives of this compound may interact with biological targets such as enzymes or receptors, modulating their activity and offering pathways for new drug development.

Biological Studies:
Studies involving this compound can help elucidate the biological activity of benzofuran derivatives. Its role in biological assays can provide insights into the mechanisms of action and therapeutic potential of related compounds.

Industrial Applications

Materials Science:
this compound is also explored for its applications in materials science. It can be incorporated into the development of new materials such as polymers and resins, which may possess unique physical and chemical properties due to the presence of the benzofuran moiety.

Mechanism of Action

The mechanism of action of (3-methyl-1-benzofuran-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares (3-methyl-1-benzofuran-5-yl)methanol with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₀O₂ 162.18 -CH₃ (C3), -CH₂OH (C5) Polar hydroxymethyl group enhances solubility; methyl stabilizes the core.
1-[2-(1,3-Benzodioxol-5-yl)-3-methyl-1-benzofuran-5-yl]propane-1,2-diol C₁₉H₁₈O₅ 326.35 -CH₃ (C3), 1,3-benzodioxol (C2), -CH(OH)CH₂OH (C5) Enhanced hydrogen bonding capacity; strong α-amylase/α-glucosidase binding .
(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)methanol C₁₀H₁₂O₂ 164.20 -CH₃ (C2, dihydrobenzofuran), -CH₂OH (C5) Saturated dihydro core reduces aromaticity; potential for altered reactivity.
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran C₁₆H₁₃FO₃S 304.34 -F (C5), -CH₃ (C2), -SO₂-(3-methylphenyl) (C3) Electron-withdrawing sulfonyl group increases polarity; fluorination enhances metabolic stability.
N-(2-Aroyl-3-methyl-1-benzofuran-5-yl)-6-chloronicotinamide C₁₇H₁₃ClN₂O₃ 328.75 -CH₃ (C3), -CONH-(6-chloronicotinoyl) (C5) Amide linkage introduces hydrogen bonding; chloronicotinoyl may confer bioactivity.

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound likely improves aqueous solubility compared to non-polar derivatives like 5-fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran .
  • Stability : Methyl substituents (e.g., at C3) generally enhance thermal and oxidative stability by donating electron density to the aromatic system. In contrast, electron-withdrawing groups like sulfonyl (-SO₂) may reduce reactivity but increase crystallinity .

Q & A

Q. What are the most reliable synthetic routes for preparing (3-methyl-1-benzofuran-5-yl)methanol, and how can its purity be validated?

A common method involves the condensation of 5-hydroxy-3-methylbenzofuran with formaldehyde under acidic conditions, followed by reduction using NaBH4 to yield the primary alcohol . For purity validation, combine:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess chemical homogeneity.
  • <sup>1</sup>H/<sup>13</sup>C NMR (CDCl3 or DMSO-d6) to confirm structural integrity (e.g., methyl protons at δ 2.4–2.6 ppm, benzofuran aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 177.1021 for C10H10O2).

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

SHELX programs (e.g., SHELXL for refinement) are critical for solving crystal structures. Key steps include:

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and a CCD detector.
  • Structure solution : Apply direct methods (SHELXS) to phase the data .
  • ORTEP-3 visualization : Analyze anisotropic displacement parameters to confirm stereochemistry and hydrogen bonding (e.g., O–H···O interactions) .

Q. What spectroscopic techniques are optimal for characterizing substituent effects on the benzofuran core?

  • UV-Vis spectroscopy : Monitor π→π* transitions (λmax ~280–320 nm) to assess conjugation changes.
  • FT-IR : Identify hydroxyl stretches (3400–3600 cm<sup>−1</sup>) and benzofuran C–O–C vibrations (1240–1270 cm<sup>−1</sup>) .
  • NMR NOE experiments : Determine spatial proximity of substituents (e.g., methyl group orientation relative to the methanol moiety) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of electrophilic substitution in this compound derivatives?

  • DFT calculations (B3LYP/6-311+G(d,p)): Compute Fukui indices to identify electron-rich sites prone to electrophilic attack. For example, the 4-position of the benzofuran ring often shows higher reactivity due to resonance stabilization .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic sites .

Q. What strategies resolve contradictions in biological activity data for structurally similar benzofuran derivatives?

  • SAR analysis : Compare substituent effects using a table:
DerivativeSubstituent PositionBiological Activity (IC50)Reference
3-Methyl-5-methanol5-OHAnticancer: 12 µM (HeLa)
5-Nitro-3-methoxy5-NO2Antibacterial: MIC 8 µg/mL (E. coli)
  • Dose-response assays : Validate activity thresholds using standardized cell lines (e.g., MTT assay for cytotoxicity) .

Q. How can reaction conditions be optimized to suppress byproducts during the synthesis of this compound?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may promote oxidation. Switch to ethanol/water mixtures for better control .
  • Catalyst selection : Use CeCl3·7H2O to minimize aldol condensation byproducts during aldehyde reduction .
  • Temperature gradients : Maintain 0–5°C during NaBH4 addition to prevent over-reduction .

Q. What analytical approaches distinguish between isomeric forms of this compound derivatives?

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from Mercury software to identify polymorphs .

Methodological Notes

  • Data interpretation : For NMR assignments, reference deuterated solvents (e.g., CDCl3 at δ 7.26 ppm for <sup>1</sup>H) .
  • Crystallography software : WinGX provides a unified interface for SHELX workflows, including CIF generation for publication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.